Tert-butyl 3-(3,5-difluorophenyl)piperazine-1-carboxylate
Description
Tert-butyl 3-(3,5-difluorophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group and a 3,5-difluorophenyl substituent. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) agents and enzyme inhibitors. Its synthesis involves a palladium-catalyzed coupling of 1-bromo-3,5-difluorobenzene with tert-butyl piperazine-1-carboxylate under mild conditions (room temperature, 3 hours), yielding a 62% isolated product after silica gel chromatography . The 3,5-difluorophenyl group contributes to electron-withdrawing effects, enhancing metabolic stability and influencing binding affinity in biological systems.
Properties
IUPAC Name |
tert-butyl 3-(3,5-difluorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-5-4-18-13(9-19)10-6-11(16)8-12(17)7-10/h6-8,13,18H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCOHINFZQLKMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886768-90-7 | |
| Record name | tert-butyl 3-(3,5-difluorophenyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3,5-difluorophenyl)piperazine-1-carboxylate typically involves the reaction of 3,5-difluoroaniline with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-(3,5-difluorophenyl)piperazine-1-carboxylate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antiparasitic agent. It has been investigated for its efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). In a high-throughput screening process, derivatives of this compound were identified as growth inhibitors of T. brucei, showcasing promising pharmacokinetic properties that could lead to the development of new therapeutics for neglected tropical diseases .
2. Central Nervous System (CNS) Drug Development
The compound's ability to penetrate the blood-brain barrier (BBB) is crucial for treating CNS disorders. Research indicates that modifications to its structure can enhance CNS penetration while maintaining potency against target pathogens . This makes it a candidate for further optimization in drug design aimed at treating neurological conditions.
Biological Research Applications
1. Buffering Agent in Cell Cultures
Tert-butyl 3-(3,5-difluorophenyl)piperazine-1-carboxylate has been utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is essential for optimal cellular function during experiments .
2. Studies on Fatty Acid Amide Hydrolase (FAAH)
The compound has been referenced in the context of FAAH modulation, which is significant for developing treatments for anxiety and pain management. Its structural analogs have shown promise in enhancing the efficacy of FAAH inhibitors .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl 3-(3,5-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a scaffold, allowing the compound to bind to active sites and modulate the activity of target proteins. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Tert-butyl 4-(2-methoxybenzoyloxypropyl)piperazine-1-carboxylate (3a)
- Structure : Features a 2-methoxybenzoyloxypropyl side chain instead of 3,5-difluorophenyl.
- Synthesis : Prepared via esterification with 2-methoxybenzoic acid.
- Biological Role : Acts as a hENT1 inhibitor; the methoxy group increases lipophilicity but reduces electron-withdrawing effects compared to fluorine .
Tert-butyl 4-(3,5-dimethoxybenzoyloxypropyl)piperazine-1-carboxylate (3b)
- Structure : Contains a 3,5-dimethoxybenzoyl group.
- Impact : The dual methoxy substituents enhance solubility but may sterically hinder target engagement compared to the smaller difluorophenyl group .
N-[N-[(3,5-difluorophenyl)acetyl]-L-alanine]-L-phenylglycine tert-butyl ester (DAPT)
Modifications to the Piperazine Core
Tert-butyl 4-(2-methylbenzyl)piperazine-1-carboxylate
- Structure : Substituted with a 2-methylbenzyl group.
- Synthesis : Achieved in 98% yield via alkylation, indicating superior reaction efficiency compared to the target compound’s 62% yield .
(3R,5S)-rel-Tert-butyl 3,5-dimethylpiperazine-1-carboxylate
- Structure : Methyl groups at the 3- and 5-positions of the piperazine ring.
Functional Group Additions for Cross-Coupling
Tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C11)
- Structure : Incorporates a thiadiazole-pyridinyl moiety.
- Application : Used in Suzuki-Miyaura cross-coupling; the difluorophenyl group in the target compound may offer superior electronic effects for such reactions compared to bulkier substituents .
Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate
- Structure : Boronate ester and trifluoromethyl groups enable diversification via cross-coupling.
- Utility : The trifluoromethyl group enhances electrophilicity, whereas the target compound’s difluorophenyl group balances reactivity and stability .
Biological Activity
Tert-butyl 3-(3,5-difluorophenyl)piperazine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological applications. This article reviews its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Overview of the Compound
- Chemical Formula : C15H20F2N2O2
- Molecular Weight : 298.33 g/mol
- CAS Number : 886768-90-7
This compound features a piperazine ring substituted with a 3,5-difluorophenyl group and a tert-butyl ester group, which contributes to its distinctive chemical properties and biological interactions.
This compound exhibits its biological activity through several mechanisms:
- Receptor Modulation : The compound interacts with specific receptors in the central nervous system and may modulate neurotransmitter systems, making it a candidate for neuropharmacological applications.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can have implications for drug metabolism and efficacy.
- Cellular Pathways : The compound’s structure allows it to interfere with cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound:
- Cytotoxicity : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For example, in a study involving human breast adenocarcinoma (MCF-7) cells, the compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 1.5 | Doxorubicin | 1.0 |
| A549 (Lung) | 2.0 | Paclitaxel | 1.8 |
| U-937 (Leukemia) | 1.8 | Vincristine | 2.5 |
Mechanistic Studies
Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, indicating that it may trigger programmed cell death in a dose-dependent manner . Furthermore, molecular docking studies suggested strong interactions between the compound and key proteins involved in cancer progression.
Case Studies
- Study on MCF-7 Cells :
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting its potential as an effective anticancer agent.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is well absorbed when administered orally.
- Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
- Excretion : Renal excretion is the primary route for elimination.
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses; however, further studies are needed to fully characterize its long-term effects.
Q & A
Q. What are the standard synthetic routes for tert-butyl 3-(3,5-difluorophenyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with piperazine derivatives. A common approach includes:
- Step 1 : Protection of the piperazine ring using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane or toluene) to form the Boc-protected intermediate .
- Step 2 : Introduction of the 3,5-difluorophenyl group via nucleophilic substitution or coupling reactions. Solvent choice (e.g., DCM, THF) and temperature control (0–25°C) are critical to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization isolates the product. Yield optimization (70–85%) is achievable by adjusting reactant stoichiometry and reaction time .
Q. Which analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in H NMR, while fluorine atoms induce splitting in aromatic proton signals .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% typical) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at ~325 g/mol for CHFNO) .
Q. What are the solubility and storage guidelines for this compound?
- Solubility : Soluble in polar aprotic solvents (DCM, DMF) and moderately soluble in ethanol or methanol. Insoluble in water .
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation. Avoid prolonged exposure to moisture .
Advanced Research Questions
Q. How can computational methods improve the synthesis and functionalization of this compound?
- Reaction Path Optimization : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key steps like fluorophenyl coupling. Tools like Gaussian or ORCA are used to model reaction pathways .
- Machine Learning : Algorithms analyze historical reaction data to recommend optimal conditions (e.g., solvent, catalyst) for higher yields .
- In Silico Screening : Molecular docking identifies potential receptor targets (e.g., serotonin receptors) to guide derivatization for enhanced bioactivity .
Q. How can researchers resolve contradictions in spectral or purity data during characterization?
- Multi-Technique Validation : Cross-validate NMR, HPLC, and IR data. For instance, unexpected peaks in NMR may indicate residual solvents, which HPLC can quantify .
- Batch Comparison : Analyze multiple synthetic batches to isolate impurities. LC-MS identifies byproducts (e.g., de-Boc intermediates) .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities, particularly for stereoisomers .
Q. What experimental strategies are used to study this compound’s interaction with neurotransmitter receptors?
- Receptor Binding Assays : Radioligand displacement assays (e.g., H-labeled ligands) quantify affinity for serotonin (5-HT) or dopamine receptors. IC values are derived from dose-response curves .
- Cellular Models : Neuronal cell lines (e.g., SH-SY5Y) treated with the compound are analyzed via calcium imaging or cAMP assays to assess signaling modulation .
- Mutagenesis Studies : Receptor mutants identify critical binding residues. For example, replacing Tyr in 5-HT’s active site reduces compound affinity .
Q. What methodologies enable efficient derivatization of this compound for structure-activity relationship (SAR) studies?
- Functional Group Manipulation :
- Oxidation : Convert the piperazine ring’s tertiary amine to a nitro group using m-CPBA, followed by reduction to study amine-dependent bioactivity .
- Electrophilic Substitution : Introduce sulfonyl or acyl groups at the fluorine-substituted phenyl ring under Friedel-Crafts conditions .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling installs heteroaromatic groups (e.g., pyridyl) to enhance receptor selectivity .
Q. How do researchers address challenges in scaling up synthesis while maintaining purity?
- Process Chemistry Optimization :
- Continuous Flow Systems : Improve heat/mass transfer for exothermic steps (e.g., Boc protection) .
- Catalyst Recycling : Immobilized catalysts (e.g., Pd on carbon) reduce costs in cross-coupling steps .
- In-Line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
